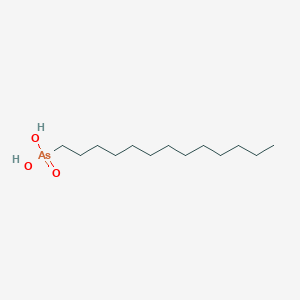
Tridecylarsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridecylarsonic acid is an organoarsenic compound characterized by the presence of a tridecyl group attached to an arsenic atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tridecylarsonic acid typically involves the reaction of tridecyl halides with arsenic trioxide in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Tridecylarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tridecylarsonic oxide.
Reduction: Reduction reactions can convert this compound to tridecylarsonous acid.
Substitution: The tridecyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may require the use of halogenating agents or nucleophiles.
Major Products:
Oxidation: Tridecylarsonic oxide.
Reduction: Tridecylarsonous acid.
Substitution: Various substituted tridecylarsonic acids depending on the reagents used.
Aplicaciones Científicas De Investigación
Tridecylarsonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of tridecylarsonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, altering the function of these biomolecules. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed effects.
Comparación Con Compuestos Similares
- Methylarsonic acid
- Dimethylarsinic acid
- Phenylarsonic acid
Comparison: Tridecylarsonic acid is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain organoarsenic compounds
Propiedades
Número CAS |
36333-48-9 |
|---|---|
Fórmula molecular |
C13H29AsO3 |
Peso molecular |
308.29 g/mol |
Nombre IUPAC |
tridecylarsonic acid |
InChI |
InChI=1S/C13H29AsO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15,16)17/h2-13H2,1H3,(H2,15,16,17) |
Clave InChI |
FIKPIOQMZGBPRA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


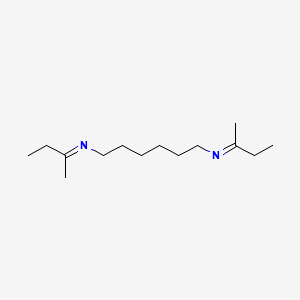
![[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate](/img/structure/B14683382.png)
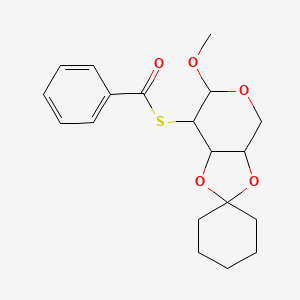
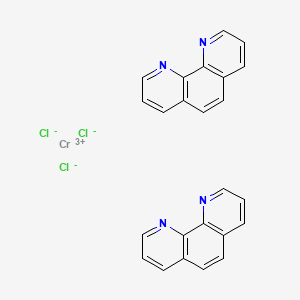
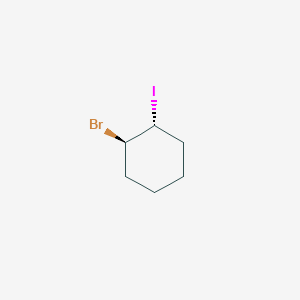

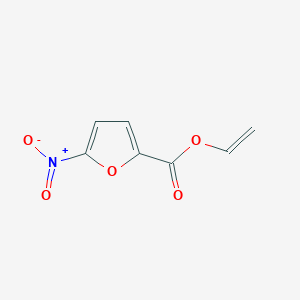
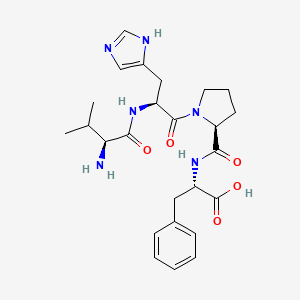
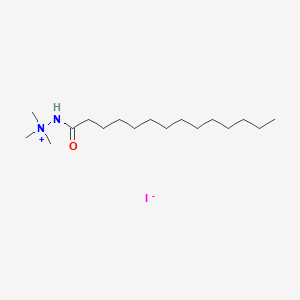
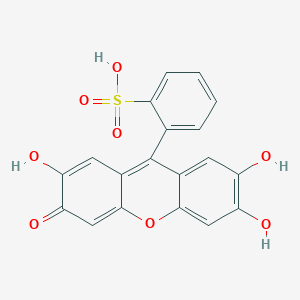
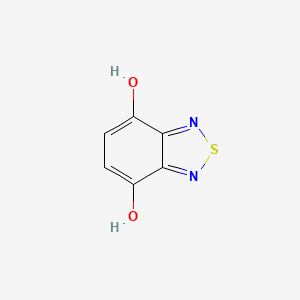

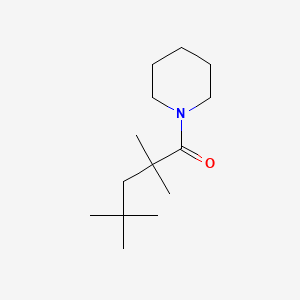
![6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14683448.png)
